ゴミシンO

概要

説明

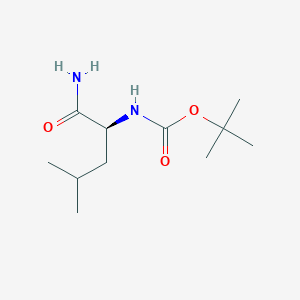

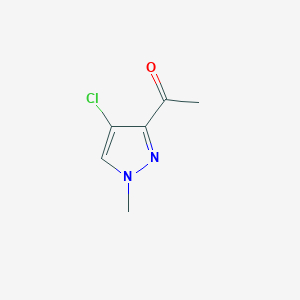

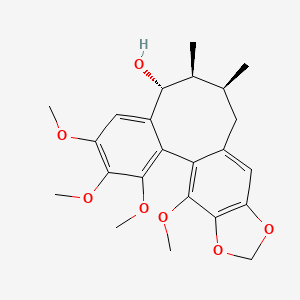

ゴミシンOは、伝統的に漢方薬で使用されている植物である五味子の果実から単離された天然のリグナン化合物です。 これはジベンゾシクロオクタジエンリグナンファミリーに属し、抗酸化、抗炎症、抗がん特性など、さまざまな生物学的活性で知られています .

科学的研究の応用

Gomisin O has a wide range of scientific research applications:

作用機序

ゴミシンOの作用機序には、複数の分子標的と経路が関与しています。 シトクロムP450酵素の活性を調節し、抗酸化防御を強化し、炎症性経路を阻害することが示されています . この化合物は、MAPK、PI3K/Akt、NF-κBなどの重要なシグナル伝達経路を阻害することにより、がん細胞のアポトーシスと細胞周期停止を誘導します .

生化学分析

Biochemical Properties

Gomisin O interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a significant inhibitory effect on the cytochrome P450 (CYP) family of enzymes, particularly CYP3A . This interaction can influence the metabolism of other substances within the body, potentially altering their effects .

Cellular Effects

Gomisin O has been shown to have various effects on cells. For example, it has been associated with the induction of apoptosis, cell cycle arrest, oxidative stress modulation, and autophagy disruption in cancer cells . These effects can significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Gomisin O exerts its effects through several mechanisms. It has been found to disrupt essential signaling pathways, notably MAPK, PI3K/Akt, and NF-κB . Additionally, it can influence gene expression and cause changes in enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of Gomisin O can change over time in laboratory settings. For instance, it has been observed to have a bidirectional effect on CYP3A-mediated metabolism, with CAA production decreasing in the short term but increasing over longer periods .

Metabolic Pathways

Gomisin O is involved in various metabolic pathways. Its interaction with the CYP3A enzyme suggests that it plays a role in the metabolism of other substances within the body .

準備方法

合成経路と反応条件

ゴミシンOの合成には、微生物によるO-脱メチル化や化学反応など、いくつかのステップが含まれます。 たとえば、シサンドリンからゴミシンAへの変換は、微生物によるO-脱メチル化に続いてメチレン化を行うことで実現できます . 生物変換プロセスには、代謝物を生成するためのCunninghamella echinulata var. elegans (ATCC 9245) の使用が含まれ、その後、化学的に修飾されてthis compoundが得られます .

工業生産方法

This compoundの工業生産には、通常、五味子の果実からの抽出と精製が含まれます。 高速逆流クロマトグラフィー(HSCCC)は、天然源からのthis compoundの調製的分離および単離のための効率的な方法です .

化学反応解析

反応の種類

This compoundは、酸化、還元、置換など、さまざまな化学反応を起こします。 この化合物は、微生物によるO-脱メチル化とそれに続く化学修飾によって変換できます .

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、ルイス酸、酸捕捉剤、メチレン化剤などがあります . これらの反応の条件は通常穏やかで、クロロホルム、ジクロロメタン、酢酸エチルなどの有機溶媒を使用します .

生成される主な生成物

This compoundを含む反応から生成される主な生成物には、ゴミシンTや13-ノルシサンドリンなどのさまざまな代謝物が含まれます . これらの生成物は、多くの場合、他のリグナン化合物の合成における中間体として使用されます。

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

化学反応の分析

Types of Reactions

Gomisin O undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be transformed through microbial O-demethylation and subsequent chemical modifications .

Common Reagents and Conditions

Common reagents used in the reactions involving Gomisin O include Lewis acids, acid scavengers, and methylenation agents . The conditions for these reactions are typically mild and involve the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate .

Major Products Formed

The major products formed from the reactions involving Gomisin O include various metabolites such as gomisin T and 13-norschizandrin . These products are often used as intermediates in the synthesis of other lignan compounds.

類似化合物との比較

ゴミシンOは、リグナン化合物の中でも、その特定の化学構造と生物学的活性のために独特です。 類似の化合物には次のものがあります。

ゴミシンA: 肝保護作用や抗がん作用で知られています.

ゴミシンN: 抗酸化作用と抗炎症作用を示します.

シサンドリンA: 抗がん作用の可能性について研究されています.

これらの化合物と比較して、this compoundはより幅広い生物学的活性を持ち、特定の治療用途においてより効果的です .

特性

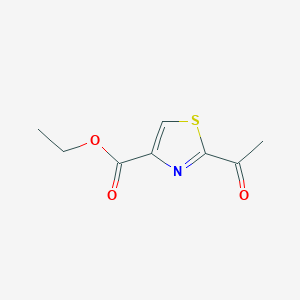

IUPAC Name |

(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDFJIBHVSYXQL-SYTFOFBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)O)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72960-22-6 | |

| Record name | Gomisin O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072960226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GOMISIN O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/203U4U9E2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Gomisin O and where is it found?

A1: Gomisin O is a dibenzocyclooctadiene lignan primarily isolated from the fruits, leaves, and stems of various Schisandra species, including Schisandra chinensis, Schisandra rubriflora, Schisandra sphenanthera, Schisandra neglecta, and Schisandra wilsoniana. [, , , , , , , , , ]

Q2: What is the molecular formula and weight of Gomisin O?

A2: The molecular formula of Gomisin O is C22H26O6, and its molecular weight is 386.44 g/mol. [, ]

Q3: What are the main structural features of Gomisin O?

A3: Gomisin O belongs to the dibenzocyclooctadiene lignan family, characterized by a unique eight-membered ring system. [, , , ] Its structure also includes various oxygen-containing functional groups, which likely contribute to its biological activities.

Q4: Are there any analytical methods available to quantify Gomisin O in plant extracts or biological samples?

A6: Yes, researchers utilize techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) to identify and quantify Gomisin O alongside other lignans in various matrices. [, , , ] These methods offer high sensitivity and selectivity, enabling accurate measurement of Gomisin O levels.

Q5: What is the potential of Gomisin O for therapeutic applications?

A7: While preliminary research indicates possible anti-HIV activity, the therapeutic potential of Gomisin O remains largely unexplored. [] Further investigations are necessary to understand its mechanism of action, efficacy, safety profile, and potential for development into a therapeutic agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。